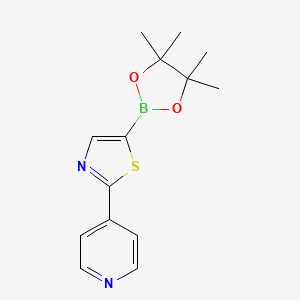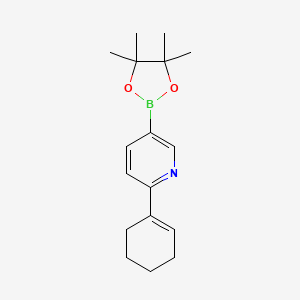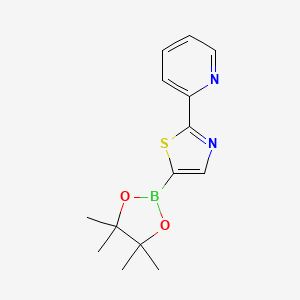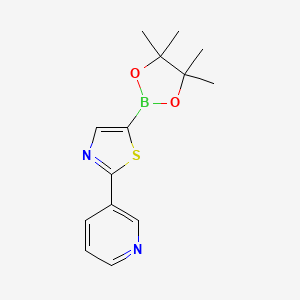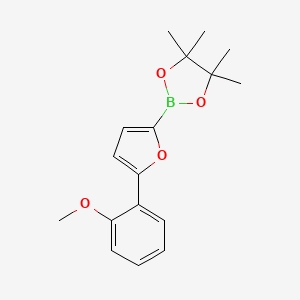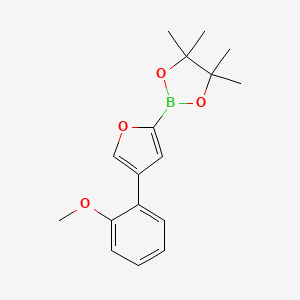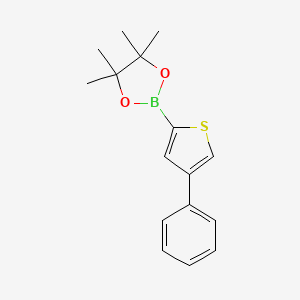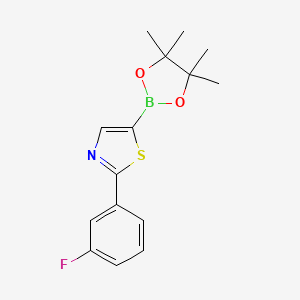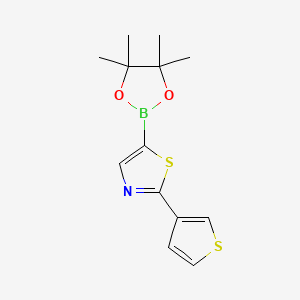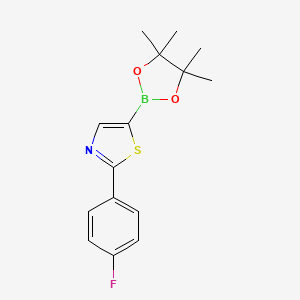
2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester
Übersicht
Beschreibung
2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester (FTPBE) is a versatile organic compound that has been widely studied for its various applications in organic synthesis, biochemistry, and pharmacology. It is a boron-containing heterocyclic compound that has a wide range of uses in the synthesis of organic compounds and for the study of biochemical and physiological effects. FTPBE is a versatile compound due to its ability to undergo various chemical reactions and its ability to act as a ligand in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester has been widely studied for its various applications in organic synthesis, biochemistry, and pharmacology. It has been used as a catalyst in the synthesis of organic compounds, as a ligand in coordination chemistry, and as a reagent in the synthesis of pharmaceuticals and other biologically active compounds. This compound has also been studied for its potential as a drug delivery system and for its ability to bind to specific proteins and enzymes.
Wirkmechanismus
2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester is a versatile compound due to its ability to undergo various chemical reactions and its ability to act as a ligand in coordination chemistry. This compound can act as a catalyst in the synthesis of organic compounds, as a ligand in coordination chemistry, and as a reagent in the synthesis of pharmaceuticals and other biologically active compounds. This compound can also bind to specific proteins and enzymes, which can then be used to study the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
This compound has been studied for its ability to bind to specific proteins and enzymes, which can then be used to study the biochemical and physiological effects of the compound. Studies have shown that this compound can act as an inhibitor of certain enzymes, including those involved in the metabolism of drugs. This compound has also been found to have anti-inflammatory and anti-oxidant properties, as well as the ability to modulate the activity of certain proteins.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester is a versatile compound that can be used in a variety of laboratory experiments. Its ability to undergo various chemical reactions and act as a ligand in coordination chemistry makes it a useful reagent for the synthesis of organic compounds and pharmaceuticals. This compound is also relatively easy to synthesize in the laboratory, making it a useful tool for laboratory experiments. However, this compound is also limited in its applications, as it is not suitable for use in the synthesis of all organic compounds or for all biochemical and physiological studies.
Zukünftige Richtungen
The study of 2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester and its applications in organic synthesis, biochemistry, and pharmacology is ongoing. Future research may focus on the development of new methods for the synthesis of this compound and its derivatives, as well as the use of this compound in drug delivery systems. Additionally, further research into the biochemical and physiological effects of this compound may lead to the development of new drugs and therapies. Finally, further research into the use of this compound as a ligand in coordination chemistry may lead to the development of new catalysts and reagents for the synthesis of organic compounds.
Synthesemethoden
2-(4-Fluorophenyl)thiazole-5-boronic acid pinacol ester can be synthesized by a variety of methods, including the reaction of 4-fluorophenylthiazole and 5-boronic acid pinacol ester in the presence of a base. The reaction is carried out in a solvent such as tetrahydrofuran or dimethylsulfoxide at a temperature of 60-80°C. The reaction is typically complete within 4-6 hours and yields this compound in high purity.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BFNO2S/c1-14(2)15(3,4)20-16(19-14)12-9-18-13(21-12)10-5-7-11(17)8-6-10/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZNNHOYKSRIFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140446 | |
| Record name | Thiazole, 2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1402174-41-7 | |
| Record name | Thiazole, 2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402174-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 2-(4-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



